2,3-二氨基芴

描述

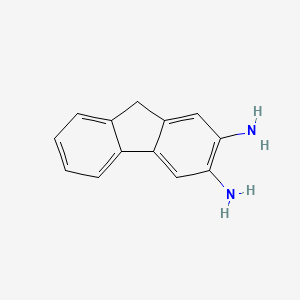

2,3-Diaminofluorene is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to the fluorene backbone at the 2 and 3 positions

科学研究应用

Medicinal Chemistry

Antiviral Agents:

2,3-Diaminofluorene has been identified as a core structure in the development of NS5A inhibitors for hepatitis C virus (HCV). Research indicates that derivatives of DAF can be linked through amide bonds to proline-valine-carbamate motifs, enhancing their efficacy as antiviral agents. However, concerns regarding the mutagenicity of DAF necessitate careful modification at specific positions to mitigate such risks while retaining therapeutic benefits .

Cancer Research:

DAF has been utilized in studies focusing on the modulation of fetal hemoglobin (HbF) production in erythroid cells. It has been shown to increase HbF levels, which is crucial for treating β-hemoglobinopathies like sickle cell disease and β-thalassemia. The compound's role in promoting erythroid differentiation highlights its potential as a therapeutic agent in hematological disorders .

Material Science

Dyes and Pigments:

As a derivative of fluorene, 2,3-diaminofluorene is employed in the synthesis of dyes and pigments due to its ability to form stable colored compounds. Its synthesis from coal tar derivatives makes it economically viable for large-scale production . The compound's vibrant colors are leveraged in textile and plastic industries.

Electroluminescent Materials:

DAF is also explored in the development of electroluminescent materials. Its unique electronic properties enable it to be incorporated into organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .

Biological Research

Cellular Differentiation Studies:

In biological research, DAF is used as a staining agent to monitor erythroid differentiation in immature hematopoietic cells. Its application allows researchers to visualize changes in cell populations treated with various growth factors, providing insights into hematopoiesis and potential therapeutic interventions .

Mutagenicity Studies:

Due to its structural characteristics, DAF is a subject of mutagenicity studies. Research has demonstrated that certain modifications can reduce its mutagenic potential while maintaining its functional properties, making it a candidate for safer drug development .

Table 1: Applications of 2,3-Diaminofluorene

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Agents | Core structure for NS5A inhibitors | Effective against HCV; mutagenicity concerns |

| Cancer Research | Induces HbF production | Increases HbF levels; potential for sickle cell treatment |

| Material Science | Used in dyes and electroluminescent materials | Economically viable; enhances OLED performance |

| Biological Research | Staining agent for erythroid differentiation | Visualizes hematopoietic changes |

Table 2: Mutagenicity Studies on DAF Derivatives

| Derivative Modification | Mutagenicity Level | Remarks |

|---|---|---|

| Unmodified DAF | High | Strong mutagen; caution advised |

| C9 alkyl substitution | Moderate | Reduced mutagenicity |

| N9 functional group addition | Low | Safer alternative for drug development |

生化分析

Biochemical Properties

The biochemical properties of 2,3-Diaminofluorene are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

2,3-Diaminofluorene can be synthesized through several methods. One common approach involves the reduction of nitro-substituted fluorene derivatives. For instance, the reduction of 2,3-dinitrofluorene using hydrogen gas in the presence of a palladium catalyst can yield fluorene-2,3-diamine . Another method involves the functionalization of fluorene derivatives followed by amination reactions .

Industrial Production Methods

Industrial production of fluorene-2,3-diamine typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products .

化学反应分析

Types of Reactions

2,3-Diaminofluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Further reduction can lead to the formation of tetrahydrofluorene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydrofluorene derivatives, and various substituted fluorene compounds .

作用机制

The mechanism of action of fluorene-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

相似化合物的比较

2,3-Diaminofluorene can be compared with other similar compounds, such as:

Fluorene-2,7-diamine: Similar structure but different substitution pattern, leading to different reactivity and applications.

Fluorene-3,4-diamine: Another isomer with distinct chemical properties and uses.

Biphenyl-2,3-diamine: A related compound with a biphenyl backbone instead of fluorene, showing different chemical behavior.

生物活性

2,3-Diaminofluorene is an organic compound characterized by two amino groups attached to the fluorene backbone. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a precursor for synthesizing biologically active compounds.

- Chemical Formula: C13H12N2

- Molecular Weight: 212.25 g/mol

- CAS Number: 49670-63-5

Biological Activity Overview

Research indicates that 2,3-diaminofluorene exhibits various biological activities, including:

- Anticancer Potential: Studies suggest it may have properties that inhibit cancer cell proliferation.

- Enzyme Interactions: The compound interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

- Antiviral Activity: Preliminary studies indicate potential efficacy against certain viral infections.

The biological effects of 2,3-diaminofluorene are thought to arise from its ability to form hydrogen bonds with biomolecules, modulating their activity. This includes:

- Binding Interactions: The amino groups can interact with active sites of enzymes and receptors.

- Gene Expression Modulation: Changes in gene expression patterns have been observed in response to the compound.

Anticancer Activity

A study explored the anticancer properties of 2,3-diaminofluorene derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 15 µM against breast cancer cells, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,3-Diaminofluorene Derivative A | MCF-7 (Breast) | 15 |

| 2,3-Diaminofluorene Derivative B | HeLa (Cervical) | 20 |

| 2,3-Diaminofluorene Derivative C | A549 (Lung) | 18 |

Antiviral Activity

In a separate investigation focusing on hepatitis C virus (HCV), analogs of 2,3-diaminofluorene were synthesized and tested for antiviral activity. One notable analog exhibited an effective concentration (EC50) of 36 pM against HCV genotype 1b.

| Analog | EC50 (pM) | Selectivity Index |

|---|---|---|

| Analog A | 36 | >2.78 × 10^6 |

| Analog B | 120 | >1.5 × 10^5 |

Case Studies

-

Case Study on Anticancer Effects:

- Researchers treated human breast cancer cells with various concentrations of 2,3-diaminofluorene derivatives.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Case Study on Antiviral Properties:

- In vitro studies demonstrated that specific derivatives of 2,3-diaminofluorene inhibited HCV replication.

- The mechanism involved the disruption of viral protein synthesis pathways.

属性

IUPAC Name |

9H-fluorene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMQNGXARGLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964334 | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49670-63-5 | |

| Record name | Fluorene-2,3-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。